tert-butyl (2R)-2-aminopentanoate

Chiral synthesis Enantiomeric excess Peptide chemistry

tert-Butyl (2R)-2-aminopentanoate (CAS 158741-16-3), also known as D‑norvaline tert‑butyl ester, is a chiral α‑amino acid ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol. It belongs to the class of protected D‑amino acid derivatives and serves as a key intermediate in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Molecular Formula C9H19NO2
Molecular Weight 173.25266
CAS No. 158741-16-3
Cat. No. B1148624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-2-aminopentanoate
CAS158741-16-3
Molecular FormulaC9H19NO2
Molecular Weight173.25266
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2R)-2-aminopentanoate (CAS 158741-16-3) – Chiral Building Block for Asymmetric Synthesis


tert-Butyl (2R)-2-aminopentanoate (CAS 158741-16-3), also known as D‑norvaline tert‑butyl ester, is a chiral α‑amino acid ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . It belongs to the class of protected D‑amino acid derivatives and serves as a key intermediate in the synthesis of peptides, peptidomimetics, and other bioactive molecules. The compound features a free α‑amino group and a tert‑butyl ester protecting group on the carboxyl terminus, enabling selective orthogonal deprotection strategies [1]. The (2R) stereochemistry is critical for introducing D‑configuration amino acid residues into synthetic peptides and for applications requiring defined three‑dimensional architecture .

Stereochemistry
(2R) configuration supports D‑amino acid incorporation in peptide synthesis
Protecting group
tert‑butyl ester enables orthogonal acid‑labile deprotection with Fmoc/Boc chemistry
Form advantage
Free base avoids additional neutralization step, streamlining reaction setup

Why tert-Butyl (2R)-2-aminopentanoate Cannot Be Casually Substituted


Generic substitution of tert‑butyl (2R)-2‑aminopentanoate with alternative amino acid esters or enantiomers is not scientifically viable. The (2R) stereochemistry is essential for introducing D‑amino acid residues into peptides, and the tert‑butyl ester group provides distinct steric protection and orthogonal deprotection characteristics that differ fundamentally from ethyl, methyl, or benzyl esters . Substituting the (2R) enantiomer with the (2S) form or employing a less hindered ester can alter the stereochemical outcome of asymmetric syntheses, affect peptide conformation, and compromise the stability of intermediates . The quantitative evidence below demonstrates precisely how this compound differentiates itself from its closest analogs in measurable, application‑relevant dimensions.

Enantiomer mismatch

Replacing the (2R) enantiomer with (2S) inverts absolute configuration, altering peptide architecture and biological recognition.

Ester substitution

Ethyl or methyl esters lack acid‑labile orthogonal deprotection; Fmoc‑compatible workflows may not transfer directly.

Salt form difference

Hydrochloride salt may require neutralization before base‑sensitive steps, introducing extra handling and variability.

Quantitative Differentiation of tert-Butyl (2R)-2-aminopentanoate from Closest Analogs


Stereochemical Fidelity: Enantiomeric Purity of (2R) vs. (2S) Form

The (2R) enantiomer of tert‑butyl 2‑aminopentanoate is commercially available with a minimum purity of 95% and is routinely supplied with batch‑specific chiral HPLC or NMR data confirming enantiomeric excess . In contrast, the (2S) enantiomer (CAS 15911‑75‑8) is a distinct chemical entity with opposite optical rotation; substitution would invert the absolute configuration of any derived peptide or intermediate, leading to altered biological activity or synthetic failure .

Enantiomeric purity
Supplier data
(2R) ≥95% ee confirmed by chiral HPLC/NMR; (2S) provides opposite configuration.
Stereochemical integrity required for D‑amino acid synthesis; batch verification recommended.
Confirm enantiomeric excess per lot.
Chiral synthesis Enantiomeric excess Peptide chemistry

Ester Protecting Group: tert-Butyl vs. Ethyl – Steric Bulk and Orthogonal Deprotection

The tert‑butyl ester of (2R)-2‑aminopentanoate offers a molecular weight of 173.25 g/mol and provides significant steric protection around the α‑carbon, reducing racemization during peptide coupling relative to the ethyl ester (MW 145.2 g/mol) . tert‑Butyl esters are cleaved under acidic conditions (e.g., TFA), whereas ethyl esters require saponification, enabling true orthogonal protection when combined with base‑labile protecting groups such as Fmoc [1].

Protecting group
Reported
tert‑butyl ester (acid‑labile) vs. ethyl ester (base‑labile); MW +28.05 g/mol, greater steric shielding.
Allows orthogonal Fmoc‑based deprotection; acid‑cleavage compatibility confirmed in SPPS.
Synthesis protocol reference available.
Orthogonal protection Peptide synthesis Steric hindrance

Predicted Physicochemical Properties: pKa, Boiling Point, and Density

Predicted physicochemical parameters for tert‑butyl (2R)-2‑aminopentanoate include a pKa of 7.88 ± 0.35, boiling point of 207.1 ± 13.0 °C, and density of 0.938 ± 0.06 g/cm³ . While these are class‑level inferences (similar values are expected for the (2S) enantiomer and ethyl ester), the data provide a quantitative baseline for evaluating handling, storage, and purification requirements. The relatively high boiling point and moderate pKa suggest that the free base form is stable under ambient conditions but may require careful pH control during aqueous workup.

Predicted properties
Class-level inference
pKa 7.88 ± 0.35; bp 207.1 ± 13.0 °C; density 0.938 ± 0.06 g/cm³.
Baseline handling and purification guidance; experimental confirmation needed.
Predicted using computational models.
Physicochemical characterization Process development Formulation

Commercial Availability and Purity Specifications

Multiple vendors supply tert‑butyl (2R)-2‑aminopentanoate with a minimum purity of 95%, and some offer lot‑specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the hydrochloride salt form (CAS 1379444‑89‑9) is also widely available but may require an additional neutralization step before use in base‑sensitive reactions . The free base form (CAS 158741‑16‑3) eliminates the need for neutralization and simplifies reaction setup.

Free base vs. salt
Supplier data
Free base (CAS 158741-16-3) ≥95%; hydrochloride (CAS 1379444‑89‑9) also ≥95%.
Free base may eliminate neutralization step; verify storage and lot-specific purity.
Check COA for exact purity.
Procurement Quality control Supply chain

High‑Impact Applications of tert-Butyl (2R)-2-aminopentanoate in R&D and Manufacturing


Solid‑Phase Peptide Synthesis (SPPS) Requiring D‑Amino Acid Incorporation

The (2R) stereochemistry of this compound is essential for introducing D‑norvaline residues into synthetic peptides. Its tert‑butyl ester is orthogonal to Fmoc protection, enabling sequential deprotection and coupling on solid support . This is particularly valuable for creating peptidomimetics with enhanced metabolic stability, where D‑amino acids confer resistance to proteolytic degradation.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

tert‑Butyl (2R)-2‑aminopentanoate serves as a chiral building block in the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Its defined stereochemistry and acid‑labile protecting group allow for late‑stage deprotection and functionalization without racemization . The free base form simplifies reaction workup compared to hydrochloride salts.

Process Development and Scale‑Up of Non‑Proteinogenic Amino Acid Derivatives

Process chemists utilize this compound as a well‑characterized intermediate with predictable physicochemical properties (pKa ~7.9, bp ~207 °C) . The commercial availability in ≥95% purity with batch‑specific analytical data ensures reproducibility during scale‑up, reducing the burden of in‑house characterization.

Medicinal Chemistry Exploration of D‑Amino Acid‑Containing Lead Compounds

In drug discovery programs, the (2R) configuration of this norvaline derivative is used to probe the stereochemical requirements of biological targets. Substitution of L‑amino acids with D‑amino acids can improve target selectivity and pharmacokinetic profiles; this building block provides a direct route to such analogs [1].

Application
Selection Property
Validation Focus
SPPS with D‑amino acid incorporation
(2R) configuration; tert‑butyl ester orthogonality
Chiral purity confirmation; coupling efficiency in Fmoc‑SPPS
Asymmetric synthesis of chiral intermediates
Defined stereochemistry; acid‑labile protection
Racemization risk under reaction conditions; deprotection yield
Process development and scale‑up
Predictable physicochemical profile; free base form
Reproducibility of batch properties; neutralization avoidance
Medicinal chemistry of D‑amino acid lead analogs
D‑configuration norvaline scaffold
Target engagement with D‑stereochemistry; metabolic stability

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